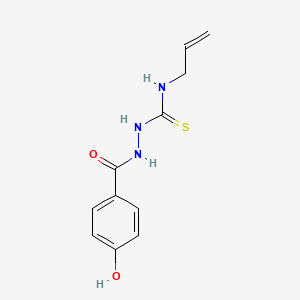![molecular formula C22H23ClN6O3 B11049255 1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea](/img/structure/B11049255.png)
1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a dimethylpyrimidinyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Urea Backbone: This can be achieved by reacting an isocyanate with an amine to form the urea linkage.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a chlorine atom, often using chlorinating agents like thionyl chloride.
Attachment of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution, where the dimethoxy groups are introduced using methoxy reagents under acidic conditions.
Incorporation of the Dimethylpyrimidinyl Group: This step might involve the use of pyrimidine derivatives and coupling reactions facilitated by catalysts such as palladium.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using specific catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media, with reagents like potassium permanganate.
Reduction: Often carried out in anhydrous conditions using solvents like ether or tetrahydrofuran.
Substitution: Conditions vary widely but may include the use of catalysts, solvents, and temperature control.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield hydroxylated derivatives.
Reduction: Could produce amine derivatives.
Substitution: Might result in various substituted urea compounds.
科学的研究の応用
1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA bases, potentially affecting gene expression.
類似化合物との比較
Similar Compounds
1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea: shares similarities with other urea derivatives, such as:
Uniqueness
The uniqueness of 1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C22H23ClN6O3 |
|---|---|
分子量 |
454.9 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-3-[(E)-N-(2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea |
InChI |
InChI=1S/C22H23ClN6O3/c1-13-10-14(2)25-20(24-13)28-21(27-18-12-17(31-3)8-9-19(18)32-4)29-22(30)26-16-7-5-6-15(23)11-16/h5-12H,1-4H3,(H3,24,25,26,27,28,29,30) |
InChIキー |
LLSFXQLPSOTTAQ-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=C(C=CC(=C2)OC)OC)/NC(=O)NC3=CC(=CC=C3)Cl)C |
正規SMILES |
CC1=CC(=NC(=N1)N=C(NC2=C(C=CC(=C2)OC)OC)NC(=O)NC3=CC(=CC=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1-Adamantyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11049185.png)
![N-[(4-{3-[(4-chlorophenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide](/img/structure/B11049189.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11049193.png)
![8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11049200.png)
![[2-(3-Methoxyphenyl)-4-oxo-3H-pyrimidin-5-yl]acetic acid](/img/structure/B11049211.png)
![[(1-propyl-1H-indol-3-yl)methyl]propanedioic acid](/img/structure/B11049212.png)
![4-methyl-9,15-dioxa-3,5,8,10,12,14,16-heptazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2(6),3,7,10,13-hexaene](/img/structure/B11049219.png)
![1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11049226.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylpropanamide](/img/structure/B11049240.png)
![7-Amino-N-(5-chloro-2-methylphenyl)-2-oxo-5-phenyl-1H,2H,3H,4H-imidazo[1,5-B]pyridazine-4-carboxamide](/img/structure/B11049242.png)

![Ethyl 3-oxo-1,2,3,7,8,12b-hexahydro[1,4]diazepino[2,1-a]isoquinoline-5-carboxylate](/img/structure/B11049268.png)